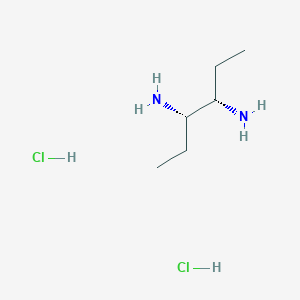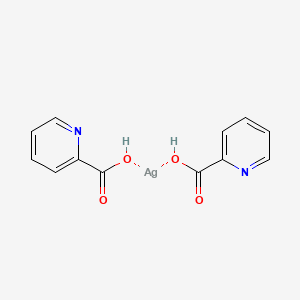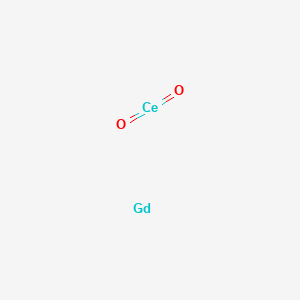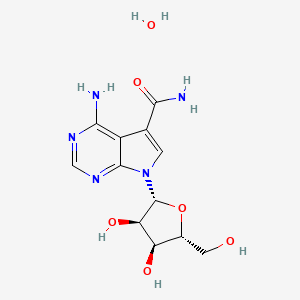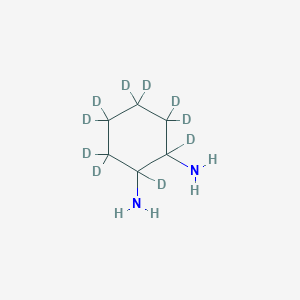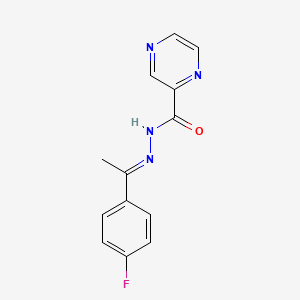
formonitrile;tetrabutylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formonitrile;tetrabutylazanium is a quaternary ammonium compound that is widely used in various chemical processes. It is known for its role as a phase-transfer catalyst, which facilitates the transfer of a reactant from one phase into another where the reaction occurs. This compound is particularly valued for its ability to enhance reaction rates and yields in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Formonitrile;tetrabutylazanium can be synthesized through the alkylation of tributylamine with 1-bromobutane in an inert atmosphere. The reaction is typically carried out in acetonitrile under reflux conditions. The resulting solution is then cooled and mixed with water to precipitate the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of acetonitrile as a solvent and the maintenance of an inert atmosphere are crucial for the successful production of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Formonitrile;tetrabutylazanium undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: It is commonly involved in substitution reactions where it acts as a source of bromide ions.
Common Reagents and Conditions
The compound is often used in reactions with reagents such as silver oxide (Ag2O) and hydrogen bromide (HBr) for substitution reactions. The conditions for these reactions typically involve moderate temperatures and the presence of a suitable solvent .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in substitution reactions, the product is often a different tetrabutylammonium salt .
Applications De Recherche Scientifique
Formonitrile;tetrabutylazanium has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of formonitrile;tetrabutylazanium involves its role as a phase-transfer catalyst. It facilitates the transfer of anionic reactants from the aqueous phase to the organic phase, where the reaction occurs. This enhances the reaction rate and increases the yield of the desired product. The compound interacts with molecular targets such as anionic reactants and helps in their solubilization in the organic phase .
Comparaison Avec Des Composés Similaires
Formonitrile;tetrabutylazanium can be compared with other quaternary ammonium compounds such as:
Tetrabutylammonium bromide: Similar in structure and function, but with different anions.
Tetrabutylammonium fluoride: Used in similar applications but with fluoride as the anion.
Tetrabutylammonium chloride: Another similar compound with chloride as the anion.
These compounds share similar properties and applications but differ in their specific anions, which can influence their reactivity and solubility.
Propriétés
Formule moléculaire |
C17H37N2+ |
|---|---|
Poids moléculaire |
269.5 g/mol |
Nom IUPAC |
formonitrile;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.CHN/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;1H/q+1; |
Clé InChI |
PIESPMMJCIXOTC-UHFFFAOYSA-N |
SMILES canonique |
CCCC[N+](CCCC)(CCCC)CCCC.C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-N-(4-{[(2E)-2-(2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12056557.png)

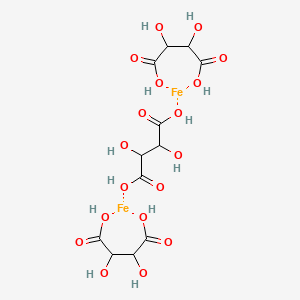

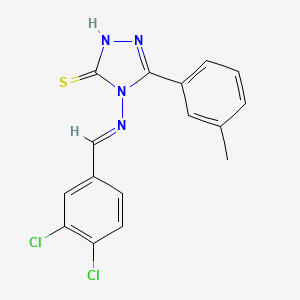
![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)
